molecular formula C21H23N5O4 B2647009 6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 876670-51-8

6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2647009
CAS No.: 876670-51-8
M. Wt: 409.446
InChI Key: WETBZDAPXOPVQR-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications

Regioselective Synthesis

  • Imidazo[4,5-b]pyridines Synthesis : The reaction of 5-amino-1H-imidazoles with 3-methoxalylchromone yields imidazo[4,5-b]pyridines. These are potent pharmacophores widely used in drug design and medicinal chemistry (Ostrovskyi et al., 2011).

Antimycobacterial Activity

  • Imidazole Derivatives for Antimycobacterial Applications : Designed and synthesized 4‐Substituted 1‐(p‐methoxybenzyl)imidazoles mimic structures of antimycobacterial 6‐aryl‐9‐(p‐methoxybenzyl)purines, showing potential antimycobacterial activity (Miranda & Gundersen, 2009).

Spectral Characterization and Biological Studies

  • Characterization and Biological Relevance : Synthesized 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole characterized by NMR and FT-IR spectral analysis, highlighting the imidazole ring's importance in pharmacokinetics and pharmaceutical applications (Ramanathan, 2017).

Corrosion Inhibition

  • Imidazole Derivatives in Corrosion Inhibition : New imidazole derivatives synthesized via microwave irradiation method showed significant corrosion inhibition efficiency. This highlights the application in materials science and engineering (Prashanth et al., 2021).

Imaging and Diagnostic Applications

  • Carbon-11-labeled Imidazopyridine and Purine Derivatives : Synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential use in PET tracers, illustrating the role in diagnostic imaging (Gao, Wang & Zheng, 2016).

Properties

IUPAC Name

6-(3-methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-11-12(2)25-17-18(23(5)21(29)26(19(17)28)13(3)14(4)27)22-20(25)24(11)15-8-7-9-16(10-15)30-6/h7-10,13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETBZDAPXOPVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C(C)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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